molecular formula C17H17N3O2S B7549040 2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7549040
M. Wt: 327.4 g/mol
InChI Key: LFNHQPVYFUEVAA-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrrole and thiazole rings are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-phenyl-1,3-thiazole-4-carboxamide: Similar structure but lacks the methoxy group.

    2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

2-(1,5-Dimethyl-1H-pyrrol-2-YL)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

2-(1,5-dimethylpyrrol-2-yl)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-9-15(20(11)2)17-19-14(10-23-17)16(21)18-12-5-7-13(22-3)8-6-12/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNHQPVYFUEVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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